

Spectroscopic Profile of 1,1,2-Trifluoroethane: A Technical Guide

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Compound of Interest

Compound Name: 1,1,2-Trifluoroethane

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An In-depth Analysis of NMR, IR, and Mass Spectrometric Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1,2-Trifluoroethane** (HFC-143), a hydrofluorocarbon of significant interest in various scientific and industrial applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Mass Spectrometry

The electron ionization mass spectrum of **1,1,2-Trifluoroethane** is characterized by a series of fragment ions resulting from the cleavage of C-C and C-H bonds, as well as the loss of fluorine and hydrogen atoms. The most prominent peaks are summarized in the table below. The fragmentation pattern is a key identifier for this molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Probable Fragment
51	100%	$[\text{CHF}_2]^+$
33	~40%	$[\text{CH}_2\text{F}]^+$
65	~35%	$[\text{CHF}_2\text{CH}]^+$
84	~5%	$[\text{C}_2\text{H}_3\text{F}_3]^+$ (Molecular Ion)
45	Not specified in primary sources	$[\text{CHO}_2]^+$ or other isobaric ion

Data compiled from the NIST Mass Spectrometry Data Center.^[1] The base peak at m/z 51 corresponds to the stable difluoromethyl cation ($[\text{CHF}_2]^+$). The molecular ion peak at m/z 84 is observed with low relative abundance.

Infrared (IR) Spectroscopy

The infrared spectrum of **1,1,2-Trifluoroethane** exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H and C-F stretching and bending vibrations are particularly prominent. A study on the vibrational spectra of **1,1,2-trifluoroethane** provides detailed assignments for these absorptions.

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3000-2900	C-H stretching
~1450-1350	C-H bending
~1150-1000	C-F stretching
~850-700	C-C stretching and skeletal vibrations

Note: Specific peak positions can vary slightly based on the phase (gas, liquid, or solid) and the resolution of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **1,1,2-Trifluoroethane** are complex due to heteronuclear (^1H - ^{19}F) and homonuclear (^1H - ^1H and ^{19}F - ^{19}F) spin-spin coupling.

^1H NMR Spectrum

The proton NMR spectrum shows two distinct signals corresponding to the $-\text{CH}_2\text{F}$ and $-\text{CHF}_2$ groups.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) in Hz	Assignment
Data not available	Triplet of Doublets	Data not available	$-\text{CH}_2\text{F}$
Data not available	Triplet of Triplets	Data not available	$-\text{CHF}_2$

^{19}F NMR Spectrum

The fluorine-19 NMR spectrum also displays two signals for the two different fluorine environments.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) in Hz	Assignment
Data not available	Doublet of Triplets	Data not available	$-\text{CH}_2\text{F}$
Data not available	Doublet of Triplets	Data not available	$-\text{CHF}_2$

A study on the conformational equilibrium of **1,1,2-trifluoroethane** has reported the following angular dependence of the ^3J H,F coupling constant: approximately 13 Hz for the double gauche conformer and 5 Hz for the anti-gauche conformer.[\[2\]](#)

Experimental Protocols

Gas-Phase FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous **1,1,2-Trifluoroethane**.

Methodology:

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required. The gas cell should have windows transparent to IR radiation, such as KBr or NaCl.
- Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. A background spectrum of the empty cell is recorded.
- Data Acquisition: Gaseous **1,1,2-Trifluoroethane** is introduced into the gas cell to a specific pressure. The IR spectrum of the sample is then recorded. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Parameters: A typical spectral range is 4000-400 cm^{-1} . The resolution is typically set to 4 cm^{-1} or better. Multiple scans are co-added to improve the signal-to-noise ratio.

Gas-Phase NMR Spectroscopy

Objective: To acquire ^1H and ^{19}F NMR spectra of **1,1,2-Trifluoroethane**.

Methodology:

- Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase or variable temperature measurements is necessary.
- Sample Preparation: A specialized high-pressure NMR tube is used. The tube is attached to a vacuum line, evacuated, and then filled with **1,1,2-Trifluoroethane** gas to the desired pressure. Alternatively, the gas can be condensed into the tube at low temperature (liquid nitrogen) and then sealed.
- Data Acquisition:
 - The sample is placed in the NMR probe, and the spectrometer is tuned to the appropriate frequency for ^1H or ^{19}F .
 - The magnetic field is shimmed to achieve homogeneity.
 - Standard pulse sequences are used to acquire the spectra. For ^{19}F NMR, proton decoupling may be employed to simplify the spectrum.

- Referencing: Chemical shifts are referenced to an appropriate internal or external standard.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of **1,1,2-Trifluoroethane** and identify its fragmentation pattern.

Methodology:

- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Introduction: The gaseous sample is introduced into the ion source. In a GC-MS setup, the sample is injected onto a GC column, and the separated compound enters the mass spectrometer.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualizations

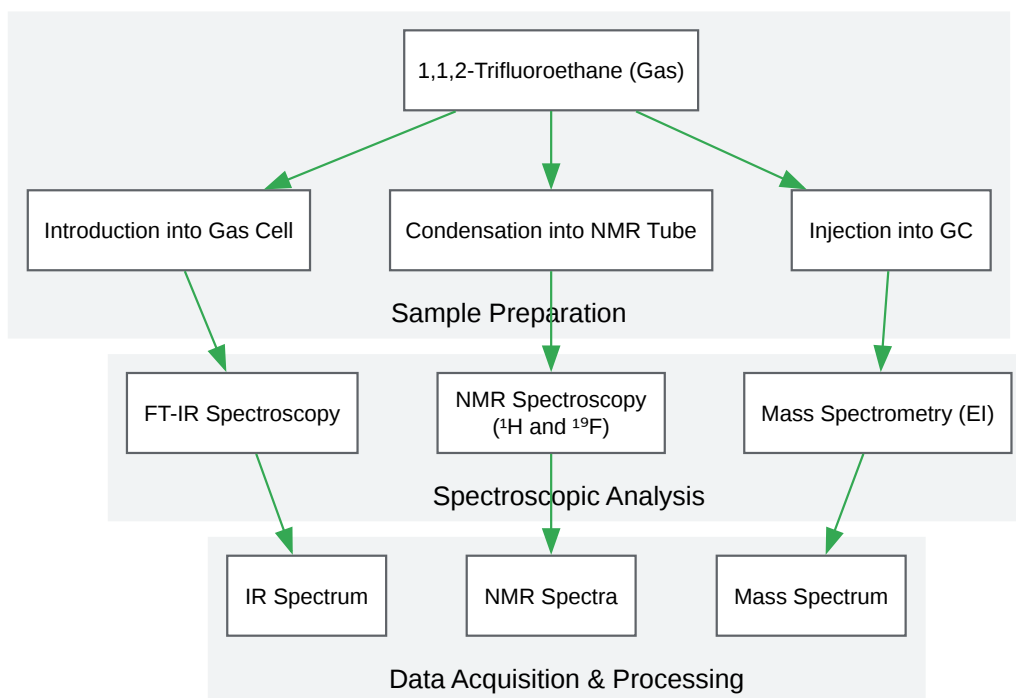


Figure 1: Generalized Workflow for Spectroscopic Analysis of 1,1,2-Trifluoroethane

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Caption: Generalized Workflow for Spectroscopic Analysis.

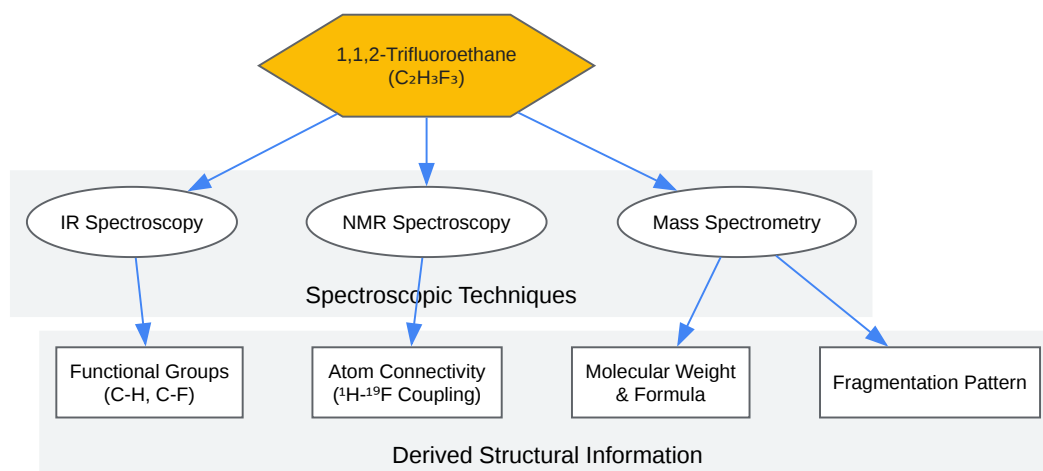


Figure 2: Integration of Spectroscopic Data for Structural Elucidation

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Caption: Integration of Spectroscopic Data.

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